3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
3-[1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2/c1-16-5-7-17(8-6-16)15-28-22(25-26-23(28)30)19-9-11-27(12-10-19)21(29)14-18-3-2-4-20(24)13-18/h2-8,13,19H,9-12,14-15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJDHHIRFBMECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the construction of the triazolone moiety. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of Fluorophenyl Group: This step may involve the use of fluorinated reagents and coupling reactions such as Suzuki–Miyaura coupling.
Construction of Triazolone Moiety: This can be done through cyclization reactions involving appropriate precursors and reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Reaction Conditions and Optimization
The synthesis requires precise control of reaction parameters:
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Temperature : Typically ranges between 5–20°C for acylation steps to prevent side reactions , while triazole cyclization may occur at room temperature or under mild heating.
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Solvents : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for acylation and cyclization .
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Catalysts : Bases such as pyridine or triethylamine are used to absorb HCl during acylation .
Microwave-assisted synthesis (as reported for analogous triazoles) can reduce reaction times significantly compared to conventional heating .
Triazole Ring Formation
The 1,2,4-triazole core forms through a hydrazine-carbonyl coupling mechanism, where hydrazine derivatives react with ketones or aldehydes to form a hydrazone intermediate, followed by cyclization . For example, in the synthesis of related triazoles, hydrazine hydrate in DMF facilitates cyclization under reflux.
Acylation of Piperidine
The 2-(3-fluorophenyl)acetyl group is introduced via nucleophilic substitution of the piperidine’s 4-amine with an acyl chloride. This step is typically optimized using thionyl chloride in acetonitrile at 5–20°C to minimize side products .
Analytical and Purification Methods
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Crystallization : Solvent systems like n-heptane or hexane are used to isolate intermediates and final products .
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Spectroscopic characterization :
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TLC monitoring : Ensures reaction completion before scaling up .
Key Challenges and Solutions
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Regioselectivity : Triazole cyclization favors specific regioisomers, influenced by steric and electronic factors of substituents .
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Yield optimization : Use of anhydrous conditions and controlled temperature minimizes hydrolysis of acyl intermediates .
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Scale-up : Microwave methods enable rapid, high-yield synthesis while reducing solvent waste .
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit substantial antibacterial and antifungal properties. The compound has been tested against various strains of bacteria and fungi, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Candida albicans | Variable efficacy |
The compound's activity against Gram-positive and Gram-negative bacteria suggests its potential as a broad-spectrum antimicrobial agent .
Anticancer Potential
Triazole compounds have been recognized for their anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies indicate that this specific triazole derivative may interfere with cancer cell metabolism and growth pathways.
Neurological Applications
The piperidine moiety in the compound is associated with neuropharmacological effects. Compounds with similar structures have shown promise in modulating neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as depression and anxiety.
Study on Antimicrobial Efficacy
In a comprehensive study published in a peer-reviewed journal, researchers synthesized several piperidine derivatives and evaluated their antimicrobial activities. Among these, the triazole derivative exhibited significant inhibition of growth against multiple bacterial strains, highlighting its potential as a lead compound for further development .
Anticancer Activity Investigation
A recent investigation into the anticancer effects of triazole derivatives demonstrated that compounds structurally similar to the one can effectively induce apoptosis in cancer cells through mitochondrial pathways. The study emphasized the need for further exploration of this compound's mechanism of action .
Mechanism of Action
The mechanism of action of 3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in biological systems, leading to modulation of cellular signaling pathways.
Inhibition of Enzymes: Inhibiting key enzymes involved in metabolic processes, thereby affecting cellular functions.
Disruption of Cellular Structures: Interacting with cellular membranes or other structures, leading to changes in cell morphology and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluorophenyl)-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride
- Indole Derivatives : Compounds containing the indole nucleus, which have diverse biological activities .
Uniqueness
3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific combination of functional groups and structural features
Biological Activity
The compound 3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl}-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H23FN4O3
- Molecular Weight : 410.45 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various triazole derivatives, including this compound. Triazoles are known for their broad-spectrum antibacterial and antifungal activities. In vitro tests have shown that similar compounds exhibit significant inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for related triazole compounds often range from 0.03 to 0.05 M against common pathogens such as E. coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Triazole A | E. coli | 0.04 |
| Triazole B | Staphylococcus aureus | 0.05 |
| 3-{1-[2-(3-fluorophenyl)acetyl]piperidin-4-yl} | Bacillus subtilis | TBD |
The mechanism by which triazoles exert their antimicrobial effects involves the inhibition of ergosterol synthesis in fungal cell membranes, leading to increased membrane permeability and cell death . Additionally, they may interfere with nucleic acid synthesis and protein synthesis pathways in bacteria.
Case Studies
- Study on Antifungal Activity : A study assessing the antifungal properties of various triazole derivatives found that compounds with similar structures to the one demonstrated potent activity against Candida albicans, suggesting potential therapeutic applications for fungal infections .
- Pharmacological Evaluation : In a pharmacological evaluation involving animal models, derivatives of this compound showed promise in reducing inflammation and pain, indicating potential use in treating conditions like arthritis .
Toxicity and Safety Profile
While the biological activity is promising, it is crucial to assess the toxicity associated with this compound. Preliminary studies indicate that similar compounds may exhibit low toxicity profiles at therapeutic doses; however, further investigation is necessary to fully understand the safety margins .
Table 2: Toxicity Profile of Related Compounds
| Compound | Toxicity Level (LD50) | Observed Effects |
|---|---|---|
| Triazole A | >2000 mg/kg | No significant side effects |
| Triazole B | 1500 mg/kg | Mild gastrointestinal upset |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
